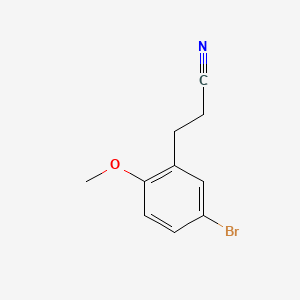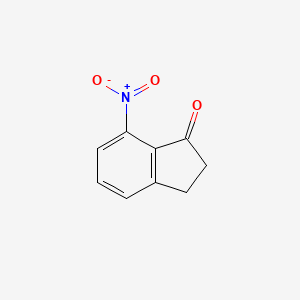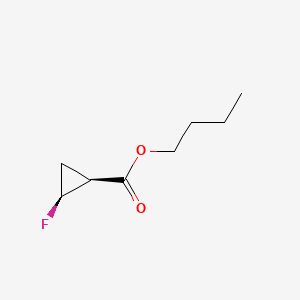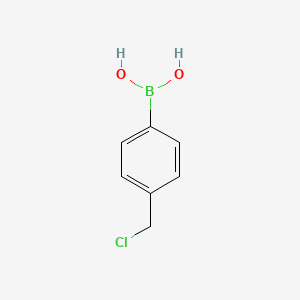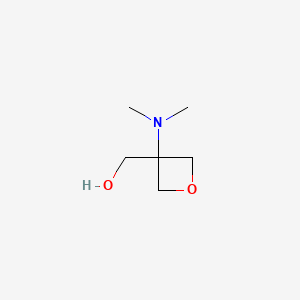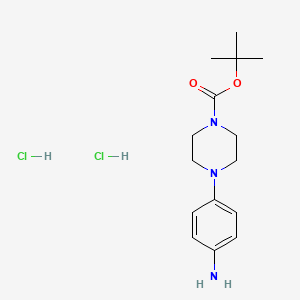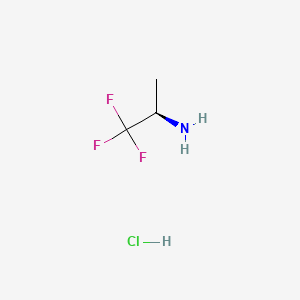![molecular formula C17H20BFO2 B573385 (3-氟-4'-戊基-[1,1'-联苯]-4-基)硼酸 CAS No. 163129-14-4](/img/structure/B573385.png)
(3-氟-4'-戊基-[1,1'-联苯]-4-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluoro and pentyl substituent
科学研究应用
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of biologically active compounds and drug discovery.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
Target of Action
The primary targets of boronic acids, such as (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, are often diols and strong Lewis bases . These targets are prevalent in various biological systems, making boronic acids versatile in their applications .
Mode of Action
Boronic acids interact with their targets through the formation of cyclic boronate esters . This interaction is reversible and sensitive to the surrounding environment, which allows boronic acids to act as sensors . In the case of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, the compound may interact with its targets in a similar manner, although specific interactions would depend on the exact biological context.
Biochemical Pathways
Boronic acids can affect various biochemical pathways due to their ability to interact with diols . They have been used in the manipulation and labeling of proteins, the separation of biomolecules, and the development of therapeutics . The exact pathways affected by (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used.
Pharmacokinetics
The pharmacokinetics of boronic acids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure . .
Result of Action
The molecular and cellular effects of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used. For example, boronic acids have been shown to inhibit certain enzymes, which could potentially lead to therapeutic effects .
Action Environment
The action, efficacy, and stability of boronic acids can be influenced by various environmental factors. For instance, the formation of boronate esters is sensitive to pH, which can affect the interaction between boronic acids and their targets . Other factors, such as temperature and the presence of competing molecules, could also influence the action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Fluoro and Pentyl Groups: The fluoro and pentyl groups can be introduced through electrophilic aromatic substitution reactions or via Grignard reagents.
Boronic Acid Functionalization: The final step involves the conversion of the biphenyl derivative to the boronic acid using methods such as hydrolysis of boronate esters or direct borylation using diboron reagents.
Industrial Production Methods
Industrial production of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic acid: Contains a fluoro substituent but lacks the biphenyl structure.
3-Fluorophenylboronic acid: Similar to 4-fluorophenylboronic acid but with the fluoro group in a different position.
Uniqueness
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid is unique due to its specific substitution pattern and the presence of both fluoro and pentyl groups on the biphenyl core. This combination of functional groups can impart distinct reactivity and properties, making it valuable for specific synthetic applications.
属性
IUPAC Name |
[2-fluoro-4-(4-pentylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h6-12,20-21H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMYLLGXOKXFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696535 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163129-14-4 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)

